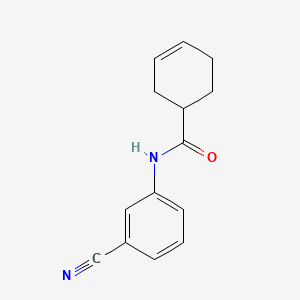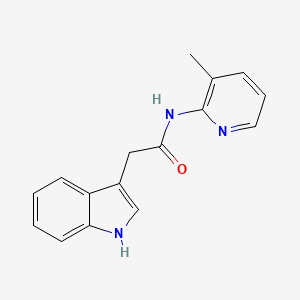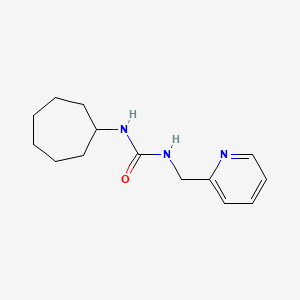
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide, also known as CX546, is a chemical compound that belongs to the family of AMPA receptor positive allosteric modulators. It is a synthetic compound that is used in scientific research to study the function and regulation of AMPA receptors in the brain. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CX546 has been found to enhance the activity of AMPA receptors and improve cognitive function in animal models, making it a promising candidate for the treatment of neurological disorders.
Mechanism of Action
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide works by binding to a specific site on the AMPA receptor, known as the positive allosteric modulator site. This binding enhances the activity of the receptor, leading to increased transmission of signals between neurons. This increased activity is thought to underlie the cognitive-enhancing effects of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide.
Biochemical and Physiological Effects
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has been found to enhance cognitive function in animal models, including improved spatial learning and memory. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. In addition, N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has been found to increase the number of AMPA receptors on the surface of neurons, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide in scientific research is its ability to enhance cognitive function in animal models, making it a useful tool for studying the role of AMPA receptors in learning and memory. However, N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has several limitations that should be considered. It is a synthetic compound that is challenging to produce on a large scale, which may limit its availability for research. In addition, the effects of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide on cognitive function may not translate directly to humans, and further research is needed to determine its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide and its potential therapeutic applications. One area of interest is the use of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to understand the long-term effects of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide on cognitive function and to determine the optimal dosage and administration schedule for potential therapeutic use. Finally, the development of more potent and selective AMPA receptor modulators may lead to the discovery of new treatments for neurological disorders.
Synthesis Methods
The synthesis of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide involves several steps, starting with the reaction of 3-cyanophenylboronic acid with cyclohex-3-ene-1-carboxylic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide. The synthesis of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide is a complex process that requires specialized equipment and expertise, making it challenging to produce on a large scale.
Scientific Research Applications
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide is primarily used in scientific research to study the function and regulation of AMPA receptors in the brain. It has been found to enhance the activity of AMPA receptors and improve cognitive function in animal models, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has also been used to study the role of AMPA receptors in synaptic plasticity and long-term potentiation, which are important processes for learning and memory.
properties
IUPAC Name |
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-2,4-5,8-9,12H,3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWZKQFAKLLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)
![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)



![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)